(6-Bromo-[2,4'-bipyridin]-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Bromo-[2,4’-bipyridin]-4-yl)boronic acid is a bipyridine derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a bipyridine scaffold, which is further substituted with a bromine atom. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-[2,4’-bipyridin]-4-yl)boronic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of (6-Bromo-[2,4’-bipyridin]-4-yl)boronic acid may involve large-scale Suzuki coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Bromo-[2,4’-bipyridin]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated bipyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include boronic esters, hydrogenated bipyridine derivatives, and various substituted bipyridine compounds .
Wissenschaftliche Forschungsanwendungen
(6-Bromo-[2,4’-bipyridin]-4-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (6-Bromo-[2,4’-bipyridin]-4-yl)boronic acid involves its ability to form stable complexes with various metal ions. The boronic acid group can coordinate with metal centers, facilitating catalytic reactions and enhancing the reactivity of the compound. Additionally, the bipyridine scaffold can interact with biological targets, influencing molecular pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Bromo-2,4-dimethylpyridine-3-boronic acid): Similar in structure but with additional methyl groups.
(6-Bromo-2-fluoro-3-iodophenylboronic acid): Contains additional halogen atoms, offering different reactivity and applications.
Uniqueness
(6-Bromo-[2,4’-bipyridin]-4-yl)boronic acid is unique due to its bipyridine scaffold, which provides enhanced coordination properties and reactivity compared to other boronic acids. This makes it particularly valuable in catalysis and the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C10H8BBrN2O2 |
---|---|
Molekulargewicht |
278.90 g/mol |
IUPAC-Name |
(2-bromo-6-pyridin-4-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H8BBrN2O2/c12-10-6-8(11(15)16)5-9(14-10)7-1-3-13-4-2-7/h1-6,15-16H |
InChI-Schlüssel |
FONGAKYGCJWQIS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC(=C1)Br)C2=CC=NC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.